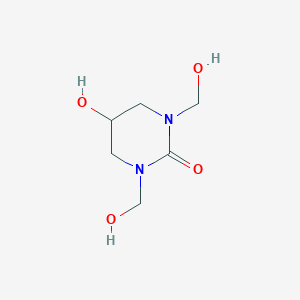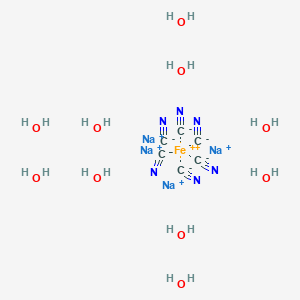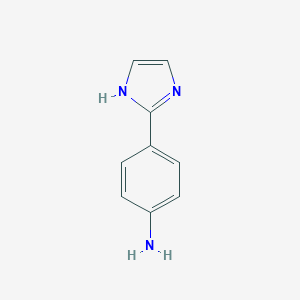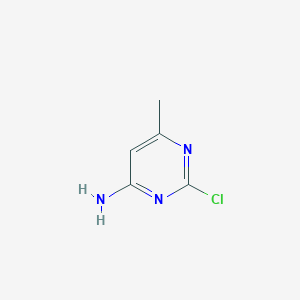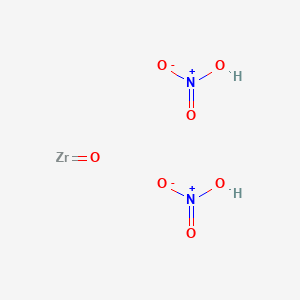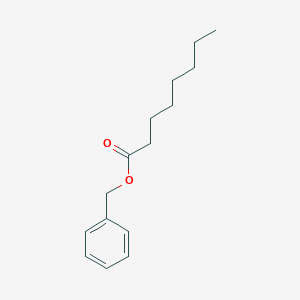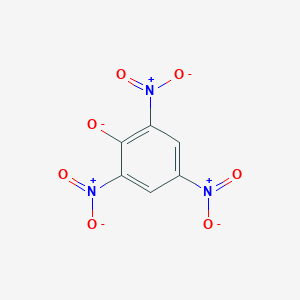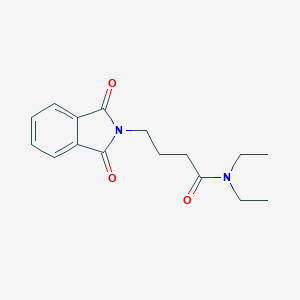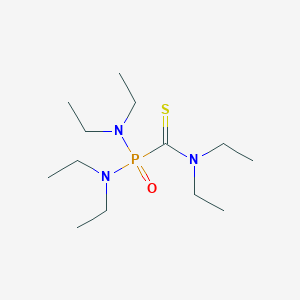
Formamide, 1-(bis(diethylamino)phosphinyl)-N,N-diethylthio-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Formamide, 1-(bis(diethylamino)phosphinyl)-N,N-diethylthio- is a chemical compound that has gained significant attention in the scientific community due to its unique properties. It is a phosphonothioate derivative that has been extensively studied for its potential applications in scientific research.
Mecanismo De Acción
Formamide, 1-(bis(diethylamino)phosphinyl)-N,N-diethylthio- works by binding to the active site of acetylcholinesterase, thereby preventing the breakdown of acetylcholine. This results in an accumulation of acetylcholine in the synaptic cleft, leading to increased stimulation of the postsynaptic neuron.
Efectos Bioquímicos Y Fisiológicos
The inhibition of acetylcholinesterase by Formamide, 1-(bis(diethylamino)phosphinyl)-N,N-diethylthio- has a number of biochemical and physiological effects. It can lead to increased muscle contraction, as acetylcholine is involved in the transmission of nerve impulses to muscle cells. It can also lead to increased cognitive function, as acetylcholine is involved in the transmission of nerve impulses in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Formamide, 1-(bis(diethylamino)phosphinyl)-N,N-diethylthio- in lab experiments is its potency. It is a highly effective inhibitor of acetylcholinesterase, making it useful in a wide range of experiments. However, its potency can also be a limitation, as it can lead to non-specific effects and toxicity if not used carefully.
Direcciones Futuras
There are a number of future directions for research on Formamide, 1-(bis(diethylamino)phosphinyl)-N,N-diethylthio-. One area of interest is the development of more selective inhibitors of acetylcholinesterase, which could be used to treat a range of neurological disorders. Another area of interest is the development of new methods for synthesizing Formamide, 1-(bis(diethylamino)phosphinyl)-N,N-diethylthio-, which could improve its availability and reduce its cost. Finally, there is interest in exploring the potential of Formamide, 1-(bis(diethylamino)phosphinyl)-N,N-diethylthio- in other areas of research, such as the study of other enzymes and neurotransmitters.
Métodos De Síntesis
Formamide, 1-(bis(diethylamino)phosphinyl)-N,N-diethylthio- can be synthesized using a variety of methods. One of the most common methods involves the reaction of bis(diethylamino)phosphine with elemental sulfur to form the corresponding phosphine sulfide. This compound is then reacted with diethyl chloroformate to produce the desired product.
Aplicaciones Científicas De Investigación
Formamide, 1-(bis(diethylamino)phosphinyl)-N,N-diethylthio- has been widely used in scientific research due to its ability to inhibit the activity of certain enzymes. It has been shown to be particularly effective in inhibiting the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Propiedades
Número CAS |
13710-17-3 |
|---|---|
Nombre del producto |
Formamide, 1-(bis(diethylamino)phosphinyl)-N,N-diethylthio- |
Fórmula molecular |
C13H30N3OPS |
Peso molecular |
307.44 g/mol |
Nombre IUPAC |
1-[bis(diethylamino)phosphoryl]-N,N-diethylmethanethioamide |
InChI |
InChI=1S/C13H30N3OPS/c1-7-14(8-2)13(19)18(17,15(9-3)10-4)16(11-5)12-6/h7-12H2,1-6H3 |
Clave InChI |
VZXNORSTGWDCRN-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=S)P(=O)(N(CC)CC)N(CC)CC |
SMILES canónico |
CCN(CC)C(=S)P(=O)(N(CC)CC)N(CC)CC |
Otros números CAS |
13710-17-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



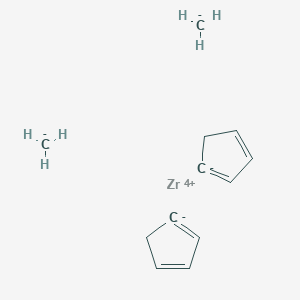
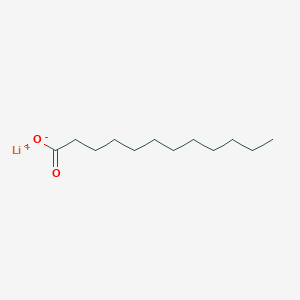
![alpha-Cyclohexyl-alpha-[2-(diethylamino)ethyl]benzyl alcohol hydrochloride](/img/structure/B76423.png)
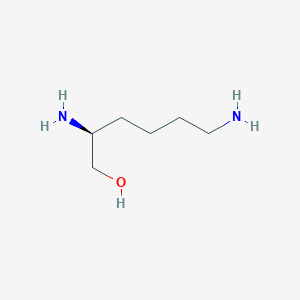
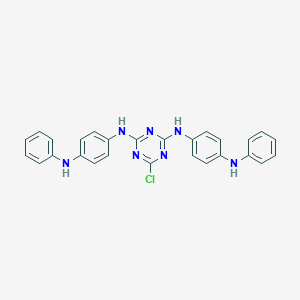
![Methyl 3-[7,13,18-tris(3-methoxy-3-oxopropyl)-3,8,12,17-tetramethyl-21,24-dihydroporphyrin-2-yl]propanoate](/img/structure/B76429.png)
